molecular formula C9H12N2O5S B1335010 2-Thiopseudouridine CAS No. 59464-18-5

2-Thiopseudouridine

Cat. No.: B1335010
CAS No.: 59464-18-5
M. Wt: 260.27 g/mol
InChI Key: DDHOXEOVAJVODV-GBNDHIKLSA-N
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Description

2-Thiopseudouridine is a modified nucleoside, which is a sulfur-containing analogue of pseudouridine It is characterized by the substitution of a sulfur atom at the 2-position of the uracil ring

Chemical Reactions Analysis

Types of Reactions: 2-Thiopseudouridine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction reactions can revert oxidized forms back to the thiol state.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiopseudouridine involves its incorporation into RNA, where it can enhance the stability of RNA structures and improve base-pairing interactions. This modification can affect RNA function and gene expression by promoting a more stable RNA conformation . Additionally, it can inhibit viral RNA synthesis by targeting RNA-dependent RNA polymerase, thereby reducing viral replication .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sulfur modification, which imparts distinct chemical properties and biological activities. Its ability to stabilize RNA and inhibit viral replication makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOXEOVAJVODV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974864
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59464-18-5
Record name 2-Thiopseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research for 2-Thiopseudouridine and related compounds?

A1: The research presents a novel synthetic route for producing 5′-modified pseudoisocytidines and 2-thiopseudouridines. [, ] This method emphasizes stereo- and regiocontrol, leading to more efficient and selective production of these modified nucleosides. [] This is particularly important as traditional methods often suffer from limitations in selectivity and yield.

Q2: What is the structural difference between pseudouridine and this compound?

A2: While the exact structure of this compound is not explicitly provided in the abstracts, the research indicates it is a derivative of pseudouridine. [, ] Comparing their names suggests that this compound likely differs by a sulfur atom substitution at the 2-position of the uracil ring in pseudouridine. This modification can potentially impact the compound's properties and biological activity.

Q3: Where can I find more information about the synthesis of 5-(beta-D-ribofuranosyl)uracil (pseudouridine) specifically?

A3: The publication "Nucleosides. 100. General synthesis of pyrimidine C-5 cucleosides related to pseudouridine..." [] likely contains details regarding the synthesis of pseudouridine itself, alongside related C-5 substituted nucleosides. This information can be valuable for understanding the broader context of the this compound synthesis and its potential applications.

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